molecular formula C23H29N3O2 B11447368 2,2'-[9-(Propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl]diphenol

2,2'-[9-(Propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl]diphenol

Cat. No.: B11447368
M. Wt: 379.5 g/mol
InChI Key: ZJYVMECYMISWOH-UHFFFAOYSA-N
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Description

2,2’-[9-(Propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl]diphenol is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a spirocyclic core with phenolic groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[9-(Propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl]diphenol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving appropriate precursors.

    Introduction of Phenolic Groups: Phenolic groups are introduced through electrophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-[9-(Propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl]diphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to form quinones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenolic groups or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic groups can yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,2’-[9-(Propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl]diphenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s phenolic groups make it useful in studying enzyme interactions and as a potential antioxidant.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2’-[9-(Propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl]diphenol involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The spirocyclic core provides structural stability and can interact with specific receptors or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl]bis(2-methyl-1-propanol): This compound shares a spirocyclic core but differs in the functional groups attached.

    2,2,9,11-Tetramethylspiro[5.5]undec-8-en-1-yl acetate: Another spirocyclic compound with different substituents, used in various chemical applications.

    5-(1-hydroxypropan-2-yl)isolongifol-4-ene: A spirocyclic compound with distinct structural features and applications.

Uniqueness

2,2’-[9-(Propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl]diphenol is unique due to its combination of a spirocyclic core and phenolic groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

2-[4-(2-hydroxyphenyl)-9-propan-2-yl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol

InChI

InChI=1S/C23H29N3O2/c1-16(2)26-13-11-23(12-14-26)24-19(17-7-3-5-9-21(17)27)15-20(25-23)18-8-4-6-10-22(18)28/h3-10,16,19,24,27-28H,11-15H2,1-2H3

InChI Key

ZJYVMECYMISWOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(CC1)NC(CC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O

Origin of Product

United States

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